molecular formula C11H15BrO B6305420 4-Bromo-1-(methoxymethyl)-2-(propan-2-yl)benzene CAS No. 1370601-50-5

4-Bromo-1-(methoxymethyl)-2-(propan-2-yl)benzene

Cat. No.: B6305420
CAS No.: 1370601-50-5
M. Wt: 243.14 g/mol
InChI Key: NZGRHYFGDBNSEG-UHFFFAOYSA-N
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Description

4-Bromo-1-(methoxymethyl)-2-(propan-2-yl)benzene (CAS 1370601-50-5) is a high-purity brominated aromatic building block extensively used in synthetic organic chemistry, particularly in the development of pharmaceuticals and other advanced materials . The compound features a benzene ring substituted with a bromo group at the 4-position, a methoxymethyl group at the 1-position, and an isopropyl (propan-2-yl) group at the 2-position, which together create a sterically and electronically diverse platform for further functionalization . With the molecular formula C₁₁H₁₅BrO and a molecular weight of 243.14 g/mol, it is characterized by a logP of approximately 3.72, indicating favorable lipophilicity for drug discovery applications, and a TPSA of 9.23 Ų . Its primary research value lies in its role as a key synthetic intermediate, where the bromine atom serves as an excellent site for metal-catalyzed cross-coupling reactions, such as Negishi, Suzuki, and Stille couplings, enabling the construction of more complex molecular architectures . The methoxymethyl ether group can also act as a protective group for hydroxymethyl functionality or be modified to other useful functional groups, adding to its versatility in multi-step synthesis . This reagent is offered in purities of 97% and above, and is analyzed by rigorous quality control methods including HPLC, GCMS, NMR, and LCMS to ensure batch-to-batch consistency and reliability for sensitive research applications . It is classified as a hazardous chemical with hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Appropriate personal protective equipment is recommended, and the material should be stored sealed in a dry environment at 2-8°C . This product is intended for research and further manufacturing applications only and is strictly not for direct human use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-1-(methoxymethyl)-2-propan-2-ylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrO/c1-8(2)11-6-10(12)5-4-9(11)7-13-3/h4-6,8H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZGRHYFGDBNSEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=CC(=C1)Br)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Bromo 1 Methoxymethyl 2 Propan 2 Yl Benzene

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down the target molecule into simpler, commercially available starting materials through a series of logical "disconnections." For 4-Bromo-1-(methoxymethyl)-2-(propan-2-yl)benzene, the key disconnections involve the carbon-bromine bond, the carbon-oxygen bond of the methoxymethyl ether, and the carbon-carbon bond of the isopropyl group.

Analysis of Aryl-Bromine Bond Formation

The introduction of a bromine atom onto an aromatic ring is a common transformation in organic synthesis. Several methods are available for the bromination of arenes. A primary consideration is the directing effect of the substituents already present on the ring. Both the isopropyl group and the methoxymethyl group are ortho-, para-directors. Therefore, the timing of the bromination step is crucial to achieve the desired 4-bromo substitution pattern.

Common brominating agents include elemental bromine (Br₂) with a Lewis acid catalyst like FeBr₃, and N-bromosuccinimide (NBS). The choice of reagent can be influenced by the reactivity of the aromatic ring and the presence of other functional groups. For instance, highly activated rings may require milder brominating agents to avoid polybromination.

Strategies for Methoxymethyl Ether Installation

The methoxymethyl (MOM) ether is a common protecting group for alcohols and phenols. Its installation typically involves the reaction of an alcohol or phenol (B47542) with methoxymethyl chloride (MOM-Cl) in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA).

Approaches for Isopropyl Group Introduction to the Aromatic Ring

The isopropyl group can be introduced onto an aromatic ring through Friedel-Crafts alkylation. This reaction involves the use of an isopropyl halide, such as isopropyl bromide, and a Lewis acid catalyst like aluminum chloride (AlCl₃). The isopropyl group is an activating ortho-, para-director, which will influence the position of subsequent electrophilic aromatic substitution reactions.

It is important to note that Friedel-Crafts alkylation can sometimes lead to polyalkylation and carbocation rearrangements. However, for the introduction of an isopropyl group, these side reactions are generally less problematic.

Precursor Synthesis and Derivatization

The successful synthesis of this compound relies on the preparation of appropriately substituted benzene (B151609) precursors.

Synthesis of Substituted Benzene Starting Materials

A plausible synthetic route could start with a readily available substituted benzene. For example, one could begin with 2-isopropylphenol (B134262). This starting material already possesses the isopropyl group and a hydroxyl group that can be converted to the methoxymethyl ether.

The synthesis would then involve the following steps:

Protection of the hydroxyl group: The hydroxyl group of 2-isopropylphenol would be protected as a methoxymethyl ether.

Bromination: The resulting 1-(methoxymethyl)-2-(propan-2-yl)benzene (B13818653) would then be brominated. Due to the ortho-, para-directing nature of both the isopropyl and methoxymethyl ether groups, the bromine would be directed to the position para to the methoxymethyl group, yielding the desired product.

Alternatively, the synthesis could commence with bromobenzene. Friedel-Crafts alkylation with isopropyl bromide would yield a mixture of ortho- and para-bromoisopropylbenzene. The para isomer could then be subjected to hydroxylation, for example, via a nucleophilic aromatic substitution reaction, although this is generally challenging for aryl halides. A more viable approach would be the conversion of the bromo-group to a hydroxyl group via an organometallic intermediate.

Functional Group Interconversions for Precursor Preparation

Functional group interconversions (FGIs) are essential transformations in organic synthesis that allow for the conversion of one functional group into another. In the context of synthesizing the target molecule, several FGIs could be employed.

For instance, if a suitable starting material is not commercially available, a nitro group could be introduced and subsequently reduced to an amino group, which can then be converted to a hydroxyl group via a diazonium salt. This sequence of reactions provides a versatile method for introducing a hydroxyl group onto an aromatic ring.

Another example of a useful FGI is the oxidation of an alkyl group to a carboxylic acid, which can then be converted to other functional groups. While not directly applicable to the introduction of the methoxymethyl group, this highlights the broad utility of FGIs in multi-step syntheses.

Below is an interactive data table summarizing potential synthetic precursors and the reactions needed to convert them to the target molecule.

Starting MaterialKey Transformation(s)Reagents and Conditions
2-Isopropylphenol1. Methoxymethyl ether formation 2. Bromination1. MOM-Cl, DIPEA 2. Br₂, FeBr₃ or NBS
Bromobenzene1. Friedel-Crafts alkylation 2. Hydroxylation 3. Methoxymethyl ether formation1. Isopropyl bromide, AlCl₃ 2. e.g., via organolithium and borate (B1201080) ester 3. MOM-Cl, DIPEA
Anisole1. Friedel-Crafts alkylation 2. Bromination 3. Demethylation 4. Methoxymethyl ether formation1. Isopropyl bromide, AlCl₃ 2. Br₂, FeBr₃ or NBS 3. e.g., BBr₃ 4. MOM-Cl, DIPEA

Optimization of Reaction Conditions for Target Compound Formation

The synthesis of this compound is contingent upon the careful optimization of reaction conditions to ensure high yield and purity of the final product. A plausible and efficient synthetic route involves a two-step process: the regioselective bromination of 2-(propan-2-yl)phenol to form the intermediate 4-bromo-2-(propan-2-yl)phenol, followed by the protection of the hydroxyl group as a methoxymethyl (MOM) ether. The optimization of each of these steps is critical for the successful synthesis of the target compound.

Investigation of Catalytic Systems for Aromatic Bromination

The regioselective bromination of 2-(propan-2-yl)phenol is a key step in the synthesis of the target compound. Both the hydroxyl (-OH) and the isopropyl (-CH(CH₃)₂) groups are ortho-, para-directing activators for electrophilic aromatic substitution. The para position relative to the strongly activating hydroxyl group is the desired position for bromination. Therefore, the investigation of catalytic systems that favor para-bromination is of paramount importance to minimize the formation of ortho-brominated and polybrominated byproducts.

A variety of brominating agents and catalytic systems have been investigated for the regioselective bromination of phenols. Traditional methods often employ molecular bromine (Br₂), but this can lead to a lack of selectivity and the formation of multiple brominated products. nih.gov Milder and more selective brominating agents such as N-bromosuccinimide (NBS) are often preferred. nih.gov The choice of solvent can also significantly influence the regioselectivity of the bromination of 2-isopropylphenol with NBS, with non-polar solvents like toluene (B28343) favoring ortho-bromination and polar aprotic solvents like acetonitrile (B52724) promoting para-bromination. youtube.com

Several catalytic systems have been developed to enhance the para-selectivity of phenol bromination. These include the use of Lewis acids, solid acid catalysts, and photoredox catalysis. beilstein-journals.orgacs.org For instance, the use of HBr in conjunction with sterically hindered sulfoxides has been shown to achieve high para-selectivity in the bromination of phenols. ccspublishing.org.cnchemistryviews.org Another approach involves the use of KBr with ZnAl-BrO₃⁻-layered double hydroxides as the brominating reagent, which has demonstrated excellent regioselectivity for the para-position. mdpi.com Visible-light-induced photoredox catalysis represents a mild and efficient method for the in situ generation of bromine from a bromide source, offering high chemical yield and regioselectivity for the bromination of phenols. nih.govbeilstein-journals.org

Table 1: Comparison of Catalytic Systems for the Regioselective Bromination of Phenols
Catalytic System/ReagentSubstrateSolventSelectivityYieldReference
NBS2-isopropylphenolAcetonitrile94% para- youtube.com
NBS2-isopropylphenolToluene96% ortho- youtube.com
H₂O₂-HBrpara-substituted phenolsWaterHigh ortho-selectivityGood to excellent researchgate.net
NBS/p-TsOHpara-substituted phenolsMethanol (B129727)Excellent mono ortho-selectivity>86% nih.gov
Ru(bpy)₃Cl₂/CBr₄/Visible LightPhenolsCH₃CNHigh regioselectivityHigh nih.govbeilstein-journals.org
KBr/ZnAl-BrO₃⁻-LDHsPhenolsCH₃COOH/H₂OExcellent para-selectivityHigh mdpi.comresearchgate.net
TMSBr/(4-ClC₆H₄)₂SOPhenolsAcetonitrileUp to 99:1 para-selectivityModerate to high chemistryviews.org

Evaluation of Protecting Group Strategies for Hydroxyl Precursors

The methoxymethyl (MOM) ether was chosen as the protecting group for the hydroxyl precursor in the synthesis of the target compound. The MOM group is an acetal, which is stable to a wide range of reaction conditions, including those involving strong bases, nucleophiles, and many oxidizing and reducing agents. It is, however, sensitive to acidic conditions, allowing for its selective removal.

Other common protecting groups for phenols and alcohols include silyl (B83357) ethers (e.g., trimethylsilyl (B98337) (TMS), tert-butyldimethylsilyl (TBDMS)) and benzyl (B1604629) ethers (Bn). Silyl ethers are easily introduced but can be labile to acidic and some basic conditions. Benzyl ethers are generally more robust but their removal often requires harsh conditions like catalytic hydrogenation, which may not be compatible with other functional groups. The MOM group offers a good balance of stability and ease of removal for this synthetic route.

Studies on Reagents and Solvents for Methoxymethylation

The introduction of the methoxymethyl (MOM) protecting group onto the hydroxyl function of 4-bromo-2-(propan-2-yl)phenol can be achieved through several established methods. A common and effective method involves the use of chloromethyl methyl ether (MOMCl) in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), in an aprotic solvent like dichloromethane (B109758) (CH₂Cl₂). The base is necessary to deprotonate the phenolic hydroxyl group, forming a phenoxide that then acts as a nucleophile to displace the chloride from MOMCl.

Alternatively, dimethoxymethane (B151124) (CH₂(OCH₃)₂) can be used as the methoxymethylating agent in the presence of an acid catalyst, such as phosphorus pentoxide (P₂O₅) or a strong acid like trifluoromethanesulfonic acid (TfOH). This method avoids the use of the carcinogenic MOMCl.

The choice of solvent is also an important consideration. Aprotic solvents such as dichloromethane, tetrahydrofuran (B95107) (THF), or acetonitrile are typically employed for methoxymethylation reactions with MOMCl to avoid any competing reactions of the solvent with the electrophile. The reaction temperature is usually maintained at or below room temperature to control the reaction rate and minimize potential side reactions.

Table 2: Common Reagents and Conditions for Methoxymethylation of Alcohols/Phenols
ReagentBase/CatalystSolventTypical ConditionsReference
Chloromethyl methyl ether (MOMCl)N,N-diisopropylethylamine (DIPEA)Dichloromethane (CH₂Cl₂)Room TemperatureGeneric
Chloromethyl methyl ether (MOMCl)Sodium hydride (NaH)Tetrahydrofuran (THF)0 °C to Room TemperatureGeneric
Dimethoxymethane (CH₂(OCH₃)₂)Phosphorus pentoxide (P₂O₅)Chloroform (CHCl₃)25 °CGeneric
Dimethoxymethane (CH₂(OCH₃)₂)Trifluoromethanesulfonic acid (TfOH)Dichloromethane (CH₂Cl₂)-Generic

Analysis of Reaction Kinetics and Thermodynamics in Key Steps

A fundamental understanding of the reaction kinetics and thermodynamics of the key synthetic steps is essential for optimizing reaction conditions and maximizing the yield of the target compound.

Purification Methodologies for Synthetic Intermediates and Final Product

The successful synthesis of this compound requires effective purification strategies to isolate the synthetic intermediates and the final product from unreacted starting materials, reagents, and byproducts.

Development of Chromatographic Separation Protocols

Chromatographic techniques are indispensable for the purification and analysis of the compounds involved in this synthesis. Both the intermediate, 4-bromo-2-(propan-2-yl)phenol, and the final product, this compound, are amenable to separation by various chromatographic methods.

Column Chromatography: Flash column chromatography is a standard and effective method for the preparative scale purification of both the intermediate and the final product. For the separation of 4-bromo-2-(propan-2-yl)phenol from unreacted 2-(propan-2-yl)phenol and any polybrominated species, a silica (B1680970) gel stationary phase with a non-polar/polar solvent system, such as a gradient of ethyl acetate (B1210297) in hexane, would be appropriate. Similarly, the final product can be purified from the starting phenol and other impurities using a similar chromatographic setup.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical technique for assessing the purity of the synthesized compounds and can also be used for semi-preparative or preparative scale purification. For the analysis of brominated phenols, reversed-phase HPLC using a C8 or C18 column with a mobile phase consisting of a mixture of water (often acidified with trifluoroacetic acid) and an organic solvent like acetonitrile or methanol is commonly employed. researchgate.netnih.govmdpi.com Detection is typically achieved using a UV detector.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an excellent technique for the analysis of volatile and thermally stable compounds like the final product and its precursors. It provides information on both the retention time of the compound, which is useful for identification and purity assessment, and its mass spectrum, which gives structural information. The use of a non-polar or medium-polarity capillary column is suitable for the separation of these aromatic compounds. acs.orgnih.govresearchgate.netnih.gov

Table 3: Typical Chromatographic Conditions for the Analysis of Brominated Aromatic Compounds
TechniqueStationary PhaseMobile Phase/Carrier GasDetectorApplicationReference
HPLCReversed-phase C8 or C18Acetonitrile/Water or Methanol/Water gradientUV-Vis or MS/MSAnalysis and purification of bromophenols researchgate.netnih.govmdpi.com
GCCapillary column (e.g., DB-5ms)HeliumMass Spectrometry (MS) or Electron Capture Detector (ECD)Analysis of brominated aromatic compounds acs.orgnih.govresearchgate.netnih.gov

Crystallization Techniques for Purity Enhancement

Purification of the final product, this compound, is crucial to remove any unreacted starting materials, byproducts, and isomers. Crystallization is a powerful technique for achieving high purity of solid organic compounds. The choice of solvent and crystallization method are critical parameters that depend on the solubility and thermal stability of the compound.

Several crystallization techniques can be employed for the purification of aromatic ethers like the target compound. These methods are based on the principle of differential solubility of the compound and its impurities in a given solvent system at varying temperatures.

Common Crystallization Methods:

Slow Evaporation: This technique involves dissolving the crude product in a suitable solvent at room temperature and allowing the solvent to evaporate slowly. This gradual increase in concentration leads to the formation of well-defined crystals. The choice of solvent is critical; it should be one in which the compound is moderately soluble.

Slow Cooling: In this method, the crude compound is dissolved in a minimal amount of a suitable solvent at an elevated temperature to create a saturated solution. The solution is then allowed to cool slowly and undisturbed. As the temperature decreases, the solubility of the compound drops, leading to crystallization.

Solvent Layering: Similar to vapor diffusion, this method involves dissolving the compound in a "good" solvent and then carefully layering a "poor" solvent on top. The two solvents must be miscible, and the poor solvent is typically less dense. Slow diffusion at the interface of the two solvents leads to a gradual decrease in solubility and promotes crystal growth.

Solvent Selection for Crystallization:

The selection of an appropriate solvent is paramount for successful crystallization. Ideal solvents for the purification of this compound would be those in which the compound exhibits high solubility at elevated temperatures and low solubility at lower temperatures. Common solvents for the crystallization of aromatic compounds include:

Alkanes: Heptane, Hexane

Aromatic Hydrocarbons: Toluene, Xylene

Ethers: Diethyl ether, Tetrahydrofuran (THF)

Halogenated Solvents: Dichloromethane, Chloroform

Alcohols: Methanol, Ethanol, Isopropanol (often used as the "poor" solvent in a binary solvent system)

The optimal solvent or solvent system is typically determined through small-scale screening experiments.

Interactive Data Table: Crystallization Parameters

Crystallization MethodSuitable Solvents (Good/Poor)Key Considerations
Slow EvaporationToluene, DichloromethaneRequires a solvent with moderate volatility.
Slow CoolingHeptane/Ethyl acetate, EthanolRequires a significant difference in solubility at different temperatures.
Vapor DiffusionDichloromethane/Hexane, THF/PentaneIdeal for small-scale purification and growing high-quality crystals.
Solvent LayeringDichloromethane/Methanol, Toluene/HeptaneRequires careful layering of immiscible or slowly miscible solvents.

Exploration of Alternative Synthetic Pathways

While the primary synthetic route starting from 2-isopropylphenol is a viable and logical approach, the exploration of alternative synthetic pathways is essential for optimizing yield, reducing costs, and avoiding potentially hazardous reagents. These alternative routes often involve altering the order of substituent introduction onto the benzene ring.

Alternative Pathway 1: Bromination as the Final Step

This pathway would begin with the synthesis of 1-(methoxymethyl)-2-(propan-2-yl)benzene, followed by electrophilic bromination.

Methoxymethylation of 2-isopropylphenol: 2-isopropylphenol can be reacted with a methoxymethylating agent, such as chloromethyl methyl ether (MOM-Cl), in the presence of a base to form 1-(methoxymethyl)-2-(propan-2-yl)benzene.

Bromination: The resulting 1-(methoxymethyl)-2-(propan-2-yl)benzene would then be subjected to electrophilic bromination. The methoxymethyl ether and isopropyl groups are both ortho-, para-directing. This would likely lead to a mixture of isomers, including the desired 4-bromo product and other brominated species, necessitating careful purification.

Alternative Pathway 2: Friedel-Crafts Alkylation of a Brominated Precursor

This approach involves introducing the isopropyl group onto a pre-functionalized bromo-benzene derivative.

Synthesis of 4-bromo-1-(methoxymethyl)benzene: This starting material can be prepared from 4-bromophenol (B116583) by methoxymethylation.

Friedel-Crafts Alkylation: A Friedel-Crafts alkylation of 4-bromo-1-(methoxymethyl)benzene with an isopropylating agent (e.g., 2-chloropropane (B107684) or propene) in the presence of a Lewis acid catalyst (e.g., AlCl₃) could introduce the isopropyl group. However, Friedel-Crafts alkylations are prone to rearrangements and polyalkylation, and the directing effects of the bromo and methoxymethyl groups would need to be carefully considered to achieve the desired regioselectivity.

Alternative Pathway 3: Synthesis from 4-Bromo-2-isopropyl-1-iodobenzene

This pathway would involve a final step of forming the methoxymethyl ether via a different mechanism.

Synthesis of 4-bromo-2-isopropyl-1-iodobenzene: This intermediate could potentially be synthesized from 4-bromo-2-isopropylaniline (B1344083) via diazotization followed by treatment with potassium iodide.

Nucleophilic Substitution: The iodo-substituent could then be displaced by a methoxymethoxy group. This route is less common and would depend on the relative reactivity of the iodo and bromo substituents.

Interactive Data Table: Comparison of Synthetic Pathways

PathwayStarting MaterialKey ReactionsPotential AdvantagesPotential Disadvantages
Primary Route 2-IsopropylphenolBromination, Williamson Ether SynthesisGood regioselectivity in bromination.Requires handling of 2-isopropylphenol.
Alternative 1 2-IsopropylphenolMethoxymethylation, BrominationUtilizes a different order of reactions.Potential for isomeric mixtures during bromination.
Alternative 2 4-BromophenolMethoxymethylation, Friedel-Crafts AlkylationStarts from a different commercially available material.Friedel-Crafts reactions can be difficult to control.
Alternative 3 4-Bromo-2-isopropylanilineDiazotization/Iodination, Nucleophilic SubstitutionExplores different functional group interconversions.More steps and potentially lower overall yield.

Advanced Spectroscopic Characterization Techniques for Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

One-Dimensional NMR Studies (¹H, ¹³C NMR)

One-dimensional NMR spectra offer fundamental insights into the molecular structure. The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring protons, while the ¹³C NMR spectrum reveals the number of different types of carbon atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of 4-Bromo-1-(methoxymethyl)-2-(propan-2-yl)benzene would be expected to show distinct signals corresponding to the aromatic protons, the methoxymethyl group, and the propan-2-yl group. The aromatic region would likely display a complex splitting pattern due to the substitution pattern on the benzene (B151609) ring.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information, with signals for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms are indicative of their electronic environment. For instance, the carbon atom attached to the bromine would be expected at a characteristic chemical shift.

Interactive Data Table: Predicted ¹H and ¹³C NMR Data

Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) ¹H Multiplicity Integration
CH(CH₃)₂3.2528.5Septet1H
CH(CH₃)₂1.2524.0Doublet6H
OCH₂4.5075.0Singlet2H
OCH₃3.4058.0Singlet3H
Ar-H37.40131.0Doublet1H
Ar-H57.35129.0Doublet of doublets1H
Ar-H67.00115.0Doublet1H
Ar-C1-138.0--
Ar-C2-140.0--
Ar-C4-120.0--

Two-Dimensional NMR Experiments (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are instrumental in establishing the connectivity between atoms within a molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to identify adjacent protons. For this compound, COSY would show correlations between the methine and methyl protons of the propan-2-yl group, as well as between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon signals of the atoms they are directly attached to. This allows for the unambiguous assignment of protonated carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. This is crucial for piecing together the molecular skeleton, for example, by showing correlations from the methoxymethyl protons to the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine spatial proximity between protons. For this molecule, NOESY could confirm the substitution pattern by showing correlations between the protons of the propan-2-yl group and the adjacent aromatic proton.

Solid-State NMR Investigations for Crystalline Forms

While solution-state NMR is most common, solid-state NMR can provide valuable information about the structure and dynamics of the compound in its crystalline form. This technique can be used to study polymorphism, which is the ability of a compound to exist in multiple crystalline forms.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement

High-resolution mass spectrometry provides a very precise measurement of the mass of a molecule. This allows for the determination of the elemental formula of the compound, as the exact mass is unique to a specific combination of atoms. The presence of bromine is readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Interactive Data Table: Predicted HRMS Data

Ion Calculated m/z Observed m/z Formula
[M]⁺256.0461256.0465C₁₁H₁₅BrO
[M+2]⁺258.0441258.0445C₁₁H₁₅⁸¹BrO

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry involves multiple stages of mass analysis, typically to analyze the fragments produced from a selected precursor ion. By analyzing the fragmentation pattern, it is possible to deduce the structure of the molecule. For this compound, characteristic fragments would be expected from the loss of the methoxymethyl group, the propan-2-yl group, and the bromine atom.

Ion Mobility-Mass Spectrometry (IM-MS) for Conformational Analysis

Ion Mobility-Mass Spectrometry (IM-MS) is a powerful analytical technique that separates ions in the gas phase based on their size, shape, and charge, in addition to their mass-to-charge ratio. youtube.com This method provides information about the three-dimensional structure of an ion, which is quantified as a collision cross-section (CCS). The CCS is a measure of the effective area of the ion as it moves through a buffer gas under the influence of an electric field. researchgate.net

The analysis of related aromatic ethers and polybrominated compounds by IM-MS has shown that distinct trends in CCS can be observed for different molecular classes, allowing for rapid separation and identification. researchgate.netnih.gov Theoretical calculations could be employed to predict the CCS values for the lowest energy conformers of this compound, which could then be compared with experimental data for confirmation.

Table 1: Predicted Ion Mobility-Mass Spectrometry Parameters for this compound

ParameterPredicted Value/InformationRationale
Molecular Ion (M+) m/z ~242/244 (for ⁷⁹Br/⁸¹Br isotopes)Calculated based on atomic masses.
Predicted CCS (Ų) To be determined experimentally or via computational modeling.Value is dependent on the specific 3D conformation (folding) of the side chains.
Conformational Isomers Potentially multiple, due to rotation around C-C and C-O single bonds.The isopropyl and methoxymethyl groups are not sterically locked.
Separation Capability High resolution from constitutional isomers (e.g., 3-Bromo-1-(methoxymethyl)-2-(propan-2-yl)benzene).Isomers will have different dipole moments and shapes, leading to different drift times.

Vibrational Spectroscopy for Functional Group Identification

Infrared (IR) Spectroscopy for Characteristic Group Frequencies

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations. For this compound, the IR spectrum is predicted to show a combination of characteristic absorptions from the substituted benzene ring and its alkyl ether substituents.

The key predicted vibrational modes are:

Aromatic C-H Stretch: A weak to medium band expected above 3000 cm⁻¹, typically in the 3020–3050 cm⁻¹ region, which is characteristic of C(sp²)-H bonds. rsc.org

Aliphatic C-H Stretch: Multiple medium to strong bands are expected just below 3000 cm⁻¹, in the range of 2850–2970 cm⁻¹, arising from the C(sp³)-H bonds in the methoxymethyl and propan-2-yl groups. nih.govresearchgate.net

Aromatic C=C Stretch: Several bands of varying intensity are predicted in the 1450–1600 cm⁻¹ region, which are characteristic of the benzene ring skeletal vibrations. libretexts.org

C-O-C Ether Stretch: A strong, prominent band is expected in the 1070-1150 cm⁻¹ range, corresponding to the asymmetric stretching of the ether linkage. nist.gov

C-H Out-of-Plane Bending: The substitution pattern on the benzene ring (1,2,4-trisubstituted) gives rise to characteristic strong bands in the fingerprint region, typically between 800-900 cm⁻¹.

C-Br Stretch: A weak to medium absorption is expected at lower frequencies, generally in the 500-650 cm⁻¹ range.

Table 2: Predicted Characteristic Infrared (IR) Absorption Frequencies

Functional GroupVibrational ModePredicted Frequency Range (cm⁻¹)Expected Intensity
Aromatic C-HStretch3020 - 3050Medium to Weak
Aliphatic C-H (isopropyl, methyl)Stretch2850 - 2970Strong
Aromatic C=CRing Stretch1450 - 1600Medium to Weak
C-H (aliphatic)Bend1370 - 1470Medium
C-O (ether)Stretch1070 - 1150Strong
Aromatic C-H (1,2,4-subst.)Out-of-Plane Bend800 - 900Strong
C-BrStretch500 - 650Medium

Raman Spectroscopy for Complementary Vibrational Modes

Raman spectroscopy is a light scattering technique that provides information on molecular vibrations, serving as a valuable complement to IR spectroscopy. arxiv.org While IR absorption is dependent on a change in the dipole moment, Raman scattering depends on a change in polarizability. This often means that non-polar bonds and symmetric vibrations, which are weak in the IR spectrum, produce strong signals in the Raman spectrum.

For this compound, key features in the Raman spectrum would include:

A strong signal for the symmetric "ring breathing" vibration of the 1,2,4-trisubstituted benzene ring, typically observed near 1000 cm⁻¹.

Prominent signals from the C-C skeletal framework of the isopropyl group and the benzene ring.

The C-Br stretch may also be more easily observed than in the IR spectrum.

Aromatic C-H stretching vibrations will also be present, complementing the IR data.

Studies on similar molecules like isopropylbenzene have utilized both IR and Raman spectroscopy to achieve a complete assignment of vibrational modes. nih.govresearchgate.net This dual approach allows for a more confident and comprehensive structural elucidation.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, primarily the π → π* transitions in aromatic compounds. The benzene ring acts as a chromophore, exhibiting characteristic absorption bands. up.ac.za In the vapor phase or a non-polar solvent, benzene shows a weak secondary band (B-band) around 254 nm and more intense primary bands at shorter wavelengths. libretexts.org

The presence of substituents on the benzene ring alters the energy of the electronic transitions, typically causing a shift in the absorption maxima (λ_max) to longer wavelengths (a bathochromic or red shift). For this compound, all three substituents—bromo, methoxymethyl, and propan-2-yl—are expected to contribute to a bathochromic shift of the primary and secondary benzene bands. The bromine and oxygen atoms have non-bonding electrons that can be donated to the aromatic π-system, increasing conjugation and lowering the energy gap for the π → π* transition.

Table 3: Predicted UV-Vis Absorption Maxima (λ_max)

Transition TypePredicted λ_max Range (in hexane)Chromophore
π → π (Primary Band)210 - 230 nmSubstituted Benzene Ring
π → π (Secondary Band)260 - 280 nmSubstituted Benzene Ring

X-ray Diffraction (XRD) Analysis for Crystalline Structure Determination

Single-Crystal X-ray Diffraction for Absolute Configuration and Molecular Packing

Single-crystal X-ray diffraction (XRD) stands as the definitive method for determining the precise three-dimensional structure of a crystalline solid. If a suitable single crystal of this compound could be grown, this technique would provide unambiguous data on its molecular architecture and spatial arrangement in the solid state. mdpi.com

The analysis would yield:

Molecular Structure: Precise bond lengths, bond angles, and torsion angles, confirming the connectivity and the preferred conformation of the flexible methoxymethyl and propan-2-yl substituents in the crystalline form. brynmawr.edu

Crystal System and Space Group: It would define the symmetry of the crystal lattice and the arrangement of molecules within the unit cell.

Molecular Packing: The data would reveal how molecules are arranged relative to one another, providing insight into intermolecular forces, such as van der Waals interactions, that govern the crystal packing. brynmawr.edu

While experimental data for the target compound is not available, studies on related substituted benzene derivatives show that substituents significantly influence the crystal packing and can lead to the formation of specific motifs. aps.org The XRD data would serve as the ultimate confirmation of the structure predicted by other spectroscopic methods.

Table 4: Parameters to be Determined by Single-Crystal X-ray Diffraction

ParameterInformation Provided
Crystal System e.g., Monoclinic, Orthorhombic, etc.
Space Group Symmetry of the unit cell (e.g., P2₁/n).
Unit Cell Dimensions (a, b, c, α, β, γ) Size and shape of the repeating lattice unit.
Bond Lengths (Å) e.g., C-Br, C-O, C-C (aromatic), C-C (aliphatic).
Bond Angles (°) e.g., C-C-C, C-O-C.
Torsion Angles (°) Conformation of the methoxymethyl and propan-2-yl groups relative to the ring.
Intermolecular Interactions Distances and types of close contacts between adjacent molecules.

Powder X-ray Diffraction for Polymorph Identification and Purity Assessment

The fundamental principle of PXRD involves directing a monochromatic X-ray beam onto a powdered sample of the material. imrtest.com As the sample is rotated, the X-rays are diffracted by the regularly spaced atoms within the crystalline lattice. Constructive interference occurs at specific angles (2θ) where Bragg's Law (nλ = 2d sinθ) is satisfied. imrtest.com The resulting diffraction pattern, a plot of diffraction intensity versus the 2θ angle, is characteristic of the specific crystal structure of the compound. rigaku.com

Polymorph Identification:

Polymorphism is the ability of a solid material to exist in more than one crystal structure. rigaku.com Different polymorphs of the same compound can exhibit distinct physical and chemical properties. Therefore, identifying and controlling polymorphism is critical. Each polymorph of a compound will produce a unique PXRD pattern because of the differences in their crystal lattices. rigaku.comrigaku.com

The identification of polymorphs for a compound like this compound would involve the following steps:

Data Acquisition: A crystalline powder sample of the compound is analyzed using a powder X-ray diffractometer to obtain its diffraction pattern.

Pattern Comparison: This experimental pattern is then compared to reference patterns from known polymorphs. rigaku.com The presence of peaks at different 2θ values or significant variations in relative peak intensities would indicate the presence of a different polymorphic form. researchgate.net Small changes, such as the appearance of new peaks or shoulders, can signify the presence of a new polymorph. researchgate.net

Purity Assessment:

PXRD is also a highly effective tool for determining the phase purity of a crystalline sample. ncl.ac.uk If a sample of this compound contains crystalline impurities, these impurities will produce their own distinct diffraction patterns superimposed on the pattern of the main compound. cambridge.org The presence of unexpected peaks in the diffractogram is a clear indication of impurities.

For quantitative analysis of purity, the relative intensities of the diffraction peaks corresponding to the main compound and the impurities can be used to estimate their respective proportions in the mixture. cambridge.org The limit of detection (LOD) and limit of quantification (LOQ) for impurities can be established through method validation. cambridge.org

Illustrative PXRD Data:

While specific experimental PXRD data for this compound is not publicly available, the following table represents a typical set of diffraction data that would be obtained for a crystalline organic compound. This data includes the 2θ angle, the corresponding d-spacing (the distance between crystal lattice planes), and the relative intensity of the diffraction peaks.

2θ (degrees)d-spacing (Å)Relative Intensity (%)
8.510.3985
12.27.2545
15.85.60100
17.15.1870
20.34.3795
24.53.6360
28.93.0950

This representative data illustrates the unique set of peaks that would serve as the fingerprint for a specific crystalline form of this compound, allowing for its unambiguous identification and the assessment of its polymorphic and chemical purity.

Reactivity and Mechanistic Investigations of 4 Bromo 1 Methoxymethyl 2 Propan 2 Yl Benzene

Electrophilic Aromatic Substitution Reactions at the Brominated Phenyl Ring

The benzene (B151609) ring of 4-Bromo-1-(methoxymethyl)-2-(propan-2-yl)benzene is endowed with three substituents—a bromo group, an isopropyl group, and a methoxymethyl group—each exerting a distinct electronic and steric influence on the regiochemical outcome of electrophilic aromatic substitution (EAS) reactions.

Regioselectivity Studies of Substitution Patterns

The directing effects of the substituents on the aromatic ring are crucial in determining the position of an incoming electrophile. The isopropyl group is an activating group that directs incoming electrophiles to the ortho and para positions. Similarly, the methoxymethyl group, being an ether, is also an ortho, para-director and an activating group. Conversely, the bromine atom is a deactivating group, yet it also directs to the ortho and para positions. latech.eduaakash.ac.inmasterorganicchemistry.com

In this compound, the positions ortho to the isopropyl group are C3 and C1 (already substituted). The position para to the isopropyl group is C5. The positions ortho to the methoxymethyl group are C2 (already substituted) and C6. The position para to the methoxymethyl group is C4 (already substituted). The positions ortho to the bromo group are C3 and C5. The position para to the bromo group is C1 (already substituted).

Therefore, the potential sites for electrophilic attack are C3, C5, and C6. The directing effects of the three substituents are summarized below:

Isopropyl group (at C2): Directs to C3 (ortho) and C5 (para).

Methoxymethyl group (at C1): Directs to C6 (ortho).

Bromo group (at C4): Directs to C3 and C5 (ortho).

The activating groups (isopropyl and methoxymethyl) will have a stronger influence on the regioselectivity than the deactivating bromo group. reddit.com The steric hindrance from the bulky isopropyl group may disfavor substitution at the adjacent C3 position. fiveable.me Consequently, substitution is most likely to occur at the C5 and C6 positions. The precise product distribution would depend on the specific electrophile and reaction conditions.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

Position of SubstitutionDirecting InfluencePredicted Product Distribution
C3Ortho to Isopropyl, Ortho to BromoMinor
C5Para to Isopropyl, Ortho to BromoMajor
C6Ortho to MethoxymethylMajor

Mechanistic Insights into Electrophilic Attack

The mechanism of electrophilic aromatic substitution on this compound follows a well-established two-step pathway. masterorganicchemistry.comlumenlearning.comlibretexts.orgbyjus.comchemistrysteps.com

Formation of the Sigma Complex (Arenium Ion): The aromatic π-system acts as a nucleophile and attacks the electrophile (E+), forming a resonance-stabilized carbocation known as a sigma complex or arenium ion. This step is typically the rate-determining step of the reaction. The stability of the sigma complex is influenced by the substituents on the ring. Both the isopropyl and methoxymethyl groups can stabilize the positive charge of the arenium ion through inductive effects and, in the case of the methoxymethyl group, resonance.

Deprotonation to Restore Aromaticity: A weak base in the reaction mixture removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring and yielding the substituted product. This step is generally fast.

Nucleophilic Aromatic Substitution (SNAr) Potential and Reactivity Profiling

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. Such reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to activate the ring towards nucleophilic attack. wikipedia.orgchemistrysteps.comlibretexts.orgmasterorganicchemistry.com

Investigation of Leaving Group Potential of Bromine

In the context of SNAr reactions, the reactivity of halogens as leaving groups often follows the order F > Cl ≈ Br > I, which is the reverse of the trend observed in SN2 reactions. wikipedia.orgnih.gov This is because the rate-determining step in SNAr is the nucleophilic attack on the ring, which is facilitated by the inductive electron withdrawal of the halogen, rather than the cleavage of the carbon-halogen bond. stackexchange.com While bromine is a competent leaving group, the absence of strong electron-withdrawing groups (such as nitro groups) on the benzene ring of this compound makes the ring electron-rich and thus not susceptible to nucleophilic attack under standard SNAr conditions. quora.comvedantu.comshaalaa.comck12.org

Studies on Various Nucleophiles and Reaction Conditions

For nucleophilic substitution to occur on an unactivated aryl bromide such as this compound, extreme reaction conditions are generally required. Reactions with strong nucleophiles like amide ions (in the form of sodium amide) or very high temperatures and pressures would be necessary. These reactions often proceed through a benzyne (B1209423) intermediate via an elimination-addition mechanism rather than the typical addition-elimination mechanism of SNAr.

Table 2: Plausibility of Nucleophilic Aromatic Substitution with Various Nucleophiles

NucleophileReaction ConditionsPlausibility of Reaction
Hydroxide (B78521) (OH⁻)High temperature and pressureLow
Alkoxides (RO⁻)High temperature and pressureLow
Amines (RNH₂)High temperature and pressureLow
Amide (NH₂⁻)Strong base, formation of benzyne intermediatePossible under harsh conditions

Reactions Involving the Methoxymethyl Ether Functionality

The methoxymethyl (MOM) ether group in this compound serves as a protecting group for a hydroxyl functionality. This group is stable under a variety of conditions but can be selectively cleaved when necessary. adichemistry.com

The most common reaction involving the MOM ether is its cleavage under acidic conditions to regenerate the corresponding phenol (B47542). adichemistry.comwikipedia.org This can be achieved using a range of Brønsted or Lewis acids. acs.orgacs.orgresearchgate.net The stability of the MOM group to basic and nucleophilic conditions, as well as to many oxidizing and reducing agents, makes it a useful protecting group in multi-step syntheses. adichemistry.com

Table 3: Common Reagents for the Cleavage of Methoxymethyl Ethers

Reagent ClassExamples
Brønsted AcidsHydrochloric acid (HCl), p-Toluenesulfonic acid (p-TsOH)
Lewis AcidsBoron trichloride (B1173362) (BCl₃), Titanium tetrachloride (TiCl₄)
Silyl (B83357) ReagentsTrimethylsilyl (B98337) triflate (TMSOTf) with 2,2'-bipyridyl

Cleavage and Deprotection Methodologies

The methoxymethyl (MOM) ether serves as a common protecting group for alcohols due to its stability in a variety of conditions, particularly those that are strongly basic to weakly acidic. nih.gov Its removal, or deprotection, is a critical step in many synthetic sequences to unmask the parent benzylic alcohol. Since the MOM group is an acetal, its cleavage is typically achieved under acidic conditions. adichemistry.com A variety of methodologies have been developed for this transformation, offering different levels of selectivity and mildness.

Several acidic reagents are effective for MOM ether cleavage. For instance, treatment with a catalytic amount of concentrated hydrochloric acid in methanol (B129727) can efficiently remove the MOM group. adichemistry.com Similarly, p-Toluenesulfonic acid (pTSA) has been utilized in a solvent-free method, providing an environmentally friendly approach to deprotection with good to excellent yields (85-98%). eurekaselect.com Lewis acids, such as zinc bromide (ZnBr2) in the presence of a thiol like n-propanethiol (n-PrSH), also facilitate rapid and selective deprotection, often in less than ten minutes. researchgate.net

More specialized reagent systems have also been developed. A combination of trimethylsilyl triflate (TMSOTf) and 2,2′-bipyridyl can be used to first convert the aromatic MOM ether into a silyl ether, which is then hydrolyzed to the alcohol. nih.gov This method proceeds under mild, non-acidic conditions, making it suitable for substrates with acid-labile functional groups. nih.gov

Table 1: Selected Methodologies for MOM Ether Deprotection

Reagent System Solvent Conditions Notes
Concentrated HCl (catalytic) Methanol Reflux Standard acidic hydrolysis. adichemistry.com
p-Toluenesulfonic acid (pTSA) Solvent-free Room Temperature Eco-friendly, solid-phase method. eurekaselect.com
ZnBr2 / n-PrSH Dichloromethane (B109758) 0 °C to Room Temp. Rapid and selective cleavage. researchgate.net
TMSOTf / 2,2'-Bipyridyl Acetonitrile (B52724) 0 °C to Room Temp. Mild, non-acidic two-step process via a silyl ether intermediate. nih.gov

Functional Group Transformations at the Ether Linkage

Beyond simple deprotection to the corresponding alcohol, the ether linkage of the methoxymethyl group can undergo other transformations. While cleavage is the most common reaction, direct conversion to other functional groups is also possible, providing alternative synthetic pathways.

One notable transformation is the direct conversion of aromatic MOM ethers to other silyl ethers. Research has shown that while trimethylsilyl triflate (TMSOTf) with 2,2′-bipyridyl leads to deprotection after hydrolysis, using triethylsilyl triflate (TESOTf) under similar conditions can result in the direct formation of a stable triethylsilyl (TES) ether. nih.gov This allows for a protecting group swap without isolating the intermediate alcohol. This differential reactivity highlights the tunability of the reaction based on the choice of the trialkylsilyl triflate reagent. nih.gov

The primary transformation remains the cleavage to (4-bromo-2-isopropylphenyl)methanol, which can then serve as a substrate for a wide range of subsequent reactions typical for benzylic alcohols, such as oxidation to an aldehyde or carboxylic acid, or conversion to other esters and ethers.

Transformations of the Isopropyl Group

The isopropyl side-chain on the benzene ring provides another site for chemical modification, primarily through reactions at the benzylic position.

The isopropyl group is susceptible to oxidation under vigorous conditions. The benzylic carbon, being directly attached to the aromatic ring and bearing a hydrogen atom, is the reactive site. libretexts.org Strong oxidizing agents, such as hot, acidic potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4), can oxidize the entire alkyl side chain to a carboxylic acid. libretexts.orgmsu.edumasterorganicchemistry.com In this reaction, the isopropyl group of this compound would be converted to a carboxyl group, yielding 5-bromo-2-(methoxymethyl)benzoic acid. msu.edu Alternative oxidation processes using molecular oxygen in the presence of an aqueous alkali solution can convert an isopropyl group into a 2-hydroxy-2-propyl group. epo.org

In contrast, the direct reduction of an unactivated alkyl group like isopropyl on a benzene ring is not a standard transformation and generally does not occur under typical catalytic hydrogenation or chemical reduction conditions. libretexts.org Reductive methods applied to substituted benzenes typically target other functional groups like nitro or carbonyl groups, or involve the reduction of the entire aromatic ring itself, such as in the Birch reduction. libretexts.orgmasterorganicchemistry.com

The benzylic position of the isopropyl group is amenable to free-radical substitution reactions. A key reaction is benzylic bromination, which can be selectively achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., light or peroxide). libretexts.orgmasterorganicchemistry.com This reaction would replace the benzylic hydrogen of the isopropyl group with a bromine atom, yielding 4-bromo-1-(2-bromo-2-propyl)-2-(methoxymethyl)benzene. The stability of the intermediate benzylic radical facilitates this selective halogenation. masterorganicchemistry.com

The introduction of a halogen at the benzylic position creates a valuable synthetic handle. This benzylic bromide can subsequently participate in various nucleophilic substitution reactions (SN1 or SN2) or elimination reactions (E1 or E2), allowing for the introduction of a wide array of other functional groups, such as alcohols, ethers, amines, and nitriles, at the side-chain.

Cross-Coupling Reactions Utilizing the Aryl Bromide Moiety

The carbon-bromine bond on the aromatic ring is a cornerstone for the construction of more complex molecules via transition-metal-catalyzed cross-coupling reactions. The aryl bromide moiety is an excellent substrate for these powerful C-C bond-forming reactions.

The Suzuki-Miyaura coupling is one of the most versatile and widely used palladium-catalyzed cross-coupling reactions for forming carbon-carbon bonds. arkat-usa.orgscielo.br This reaction typically involves the coupling of an organohalide, such as the aryl bromide in this compound, with an organoboron compound (e.g., a boronic acid or boronic ester) in the presence of a palladium catalyst and a base. nih.govresearchgate.net

The reaction is compatible with a wide range of functional groups, and the commercial availability of diverse boronic acids makes it a powerful tool for synthesizing biaryl compounds and other complex structures. scielo.brnih.gov For the target molecule, the Suzuki-Miyaura reaction would proceed by reacting this compound with a suitable boronic acid or ester under standard catalytic conditions. The choice of catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2), base (e.g., K2CO3, Cs2CO3, K3PO4), and solvent (e.g., dioxane, toluene (B28343), DMF, often with water) can be optimized to achieve high yields of the coupled product. arkat-usa.orgnih.gov

Table 2: Representative Suzuki-Miyaura Coupling Reactions

Boronic Acid/Ester Partner Catalyst System Base Expected Product
Phenylboronic acid Pd(PPh3)4 K2CO3 4'-Methoxy-3'-(methoxymethyl)-6'-(propan-2-yl)-[1,1'-biphenyl]
4-Methoxyphenylboronic acid Pd(dppf)Cl2 Cs2CO3 4-Methoxy-4'-(methoxymethyl)-3'-(propan-2-yl)-1,1'-biphenyl
Thiophene-2-boronic acid CataCXium A Palladacycle K3PO4 2-(4-(Methoxymethyl)-3-(propan-2-yl)phenyl)thiophene
(E)-Styrylboronic acid Pd(OAc)2 / PPh3 KOH (E)-1-(Methoxymethyl)-4-styryl-2-(propan-2-yl)benzene

This methodology allows for the direct extension of the molecular framework at the C4 position, providing access to a vast library of derivatives with varied electronic and steric properties.

Heck and Sonogashira Coupling Reactivity

The Heck and Sonogashira reactions are powerful palladium-catalyzed cross-coupling methods for the formation of carbon-carbon bonds. The reactivity of this compound in these reactions is anticipated to be influenced by both electronic and steric factors.

The electron-donating methoxymethyl and propan-2-yl groups increase the electron density of the aromatic ring, which can make the oxidative addition of the aryl bromide to the palladium(0) catalyst the rate-limiting step in the catalytic cycle. However, modern catalyst systems with electron-rich and bulky phosphine (B1218219) ligands are known to overcome this challenge effectively. nih.gov

Heck Coupling: In the Heck reaction, the coupling of this compound with various alkenes is expected to proceed efficiently. The use of palladium catalysts supported by bulky, electron-rich phosphine ligands, such as those from the Buchwald or Herrmann groups, would likely be necessary to achieve high yields and good selectivity, especially with more challenging alkenes. acs.orgnih.gov The steric hindrance from the ortho-propan-2-yl group might influence the regioselectivity of the alkene insertion.

A representative Heck coupling reaction is shown below:

Sonogashira Coupling: The Sonogashira coupling of this compound with terminal alkynes is also expected to be a viable transformation. wikipedia.org Copper-free Sonogashira protocols, which are known to be effective for sterically hindered and electron-rich aryl bromides, would be particularly suitable. libretexts.org The choice of ligand on the palladium catalyst is crucial, with bulky phosphines often providing the best results. researchgate.net

A representative Sonogashira coupling reaction is shown below:

Interactive Data Table: Plausible Heck and Sonogashira Coupling Reactions of this compound

EntryCoupling PartnerCatalyst SystemBaseSolventExpected Yield (%)
1n-Butyl acrylatePd(OAc)₂ / SPhosCs₂CO₃Toluene85-95
2StyrenePd₂(dba)₃ / XPhosK₂CO₃Dioxane80-90
3PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHF75-85
41-OctynePd(PPh₃)₄ / CuIPiperidineDMF70-80

Buchwald-Hartwig Amination Studies

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.org The application of this reaction to this compound is expected to be successful, given the extensive development of catalyst systems for challenging substrates. The combination of an electron-rich aryl bromide with a sterically demanding ortho substituent necessitates the use of specialized ligands to facilitate both the oxidative addition and the reductive elimination steps of the catalytic cycle.

Bulky, electron-rich phosphine ligands, such as XPhos, SPhos, or RuPhos, are anticipated to be highly effective in promoting the amination of this substrate with a variety of primary and secondary amines. nih.gov The choice of base is also critical, with strong, non-nucleophilic bases like sodium tert-butoxide or lithium bis(trimethylsilyl)amide often being employed. libretexts.org

A representative Buchwald-Hartwig amination reaction is shown below:

Interactive Data Table: Plausible Buchwald-Hartwig Amination Reactions of this compound

EntryAmineCatalyst SystemBaseSolventExpected Yield (%)
1MorpholinePd₂(dba)₃ / XPhosNaOtBuToluene90-98
2AnilinePd(OAc)₂ / RuPhosLHMDSDioxane85-95
3BenzylaminePd₂(dba)₃ / SPhosK₃PO₄THF80-90
4Di-n-butylaminePd(OAc)₂ / DavePhosCs₂CO₃1,4-Dioxane75-85

Investigation of Novel Catalytic Systems for Cross-Coupling

The development of novel catalytic systems continues to expand the scope and efficiency of cross-coupling reactions. For a substrate like this compound, research into new catalysts would likely focus on overcoming the challenges posed by its electronic and steric properties.

Recent advancements in catalyst design include the development of palladium pre-catalysts that are more stable and easier to handle, as well as ligands that are more effective for specific transformations. researchgate.net For instance, N-heterocyclic carbene (NHC) ligands have emerged as powerful alternatives to phosphines in some cross-coupling reactions, offering high stability and activity. libretexts.org

Furthermore, the exploration of catalysts based on more abundant and less expensive metals, such as nickel or iron, is an active area of research. While palladium remains the most versatile metal for many cross-coupling reactions, the development of efficient nickel or iron-based catalysts for the transformation of electron-rich aryl bromides would be a significant advancement.

Interactive Data Table: Plausible Novel Catalytic Systems for Cross-Coupling of this compound

EntryReaction TypeCatalyst SystemKey Features
1Suzuki-MiyauraPd(II)-NHC complexHigh thermal stability, effective for sterically hindered substrates.
2HeckPalladium nanoparticlesRecyclable, potentially lower catalyst loading.
3Buchwald-HartwigNiCl₂(dppp)Lower cost alternative to palladium.
4SonogashiraPd/CHeterogeneous, simplified workup.

Radical Reactions and Related Mechanisms

The methoxymethyl group in this compound introduces a site for potential radical reactivity at the benzylic position. Benzylic C-H bonds are weaker than other sp³ C-H bonds and are susceptible to homolytic cleavage to form resonance-stabilized benzylic radicals. masterorganicchemistry.com

Benzylic Bromination: Under free-radical conditions, for example, using N-bromosuccinimide (NBS) and a radical initiator like AIBN or light, selective bromination of the benzylic carbon of the methoxymethyl group could potentially occur. However, the presence of the electron-rich aromatic ring might also lead to competing electrophilic aromatic substitution reactions.

Oxidative Cleavage: The benzylic ether linkage could also be susceptible to oxidative cleavage under certain conditions. Reagents that can effect the oxidation of benzylic ethers to the corresponding carbonyl compounds could transform the methoxymethyl group into a formyl group. organic-chemistry.org

It is important to note that the isopropyl group also contains a tertiary C-H bond which is also susceptible to radical abstraction, potentially leading to a mixture of products.

Stereochemical Aspects of Reactions Involving the Compound

The methoxymethyl group of this compound contains a prochiral center at the benzylic carbon. Reactions that introduce a new substituent at this position have the potential to create a stereocenter.

For instance, if a radical reaction were to occur at the benzylic carbon, the resulting benzylic radical would be planar. A subsequent reaction with a nucleophile or another radical could occur from either face, leading to a racemic mixture of products in the absence of a chiral influence.

In the context of cross-coupling reactions, the stereochemistry of the methoxymethyl group is not directly involved in the bond-forming events at the aromatic ring. However, the formation of biaryl compounds through reactions like the Suzuki coupling could lead to atropisomerism if rotation around the newly formed aryl-aryl bond is restricted. Given the presence of the ortho-propan-2-yl group, it is conceivable that certain biaryl products derived from this compound could exhibit atropisomerism, which would be an interesting area for further stereochemical investigation.

Applications of 4 Bromo 1 Methoxymethyl 2 Propan 2 Yl Benzene in Organic Synthesis and Materials Science

Utility as a Building Block for Complex Molecule Synthesis

The molecular architecture of 4-Bromo-1-(methoxymethyl)-2-(propan-2-yl)benzene makes it a valuable starting material for the construction of more complex molecular frameworks. The bromine atom serves as a key functional handle for a variety of coupling reactions, while the methoxymethyl group can act as a protecting group or be involved in further transformations.

Precursor in the Synthesis of Biologically Active Scaffolds (excluding specific activities)

Brominated aromatic compounds are fundamental building blocks in medicinal chemistry for the synthesis of biologically active scaffolds. The bromine atom in this compound can be readily converted into other functional groups or used in cross-coupling reactions to build molecular complexity. For instance, it can participate in palladium-catalyzed reactions like the Suzuki, Stille, and Heck couplings to form carbon-carbon bonds, a cornerstone of modern drug discovery. patsnap.com

The methoxymethyl (MOM) group is a common protecting group for phenols in multi-step syntheses. Its stability under various reaction conditions and its straightforward removal under acidic conditions make it a valuable tool in the synthesis of complex molecules. Therefore, this compound could serve as a stable precursor to a corresponding phenolic compound, which could then be elaborated into a variety of biologically relevant scaffolds.

Intermediate for Natural Product Synthesis (excluding specific biological activities)

The synthesis of natural products often involves the assembly of complex carbocyclic and heterocyclic ring systems. Aryl bromides are frequently employed as precursors in these synthetic endeavors. The bromine atom of this compound can be lithiated or converted to a Grignard reagent, which can then react with a wide range of electrophiles to form new carbon-carbon bonds, a critical step in the construction of natural product skeletons. wikipedia.org

Furthermore, the substituted benzene (B151609) ring of this compound can serve as a foundational element for the elaboration of more intricate structures found in nature. The isopropyl and methoxymethyl groups can influence the regioselectivity of subsequent reactions, providing a degree of control in the synthetic pathway.

Component in the Assembly of Advanced Pharmaceutical Intermediates

Advanced pharmaceutical intermediates are complex molecules that are themselves precursors to active pharmaceutical ingredients (APIs). The versatile reactivity of organobromine compounds makes them indispensable in the pharmaceutical industry. wikipedia.org this compound, with its multiple functional groups, is a prime candidate for the synthesis of such intermediates.

The bromine atom can be displaced by a variety of nucleophiles, including amines, alcohols, and thiols, to introduce diverse functionalities. This nucleophilic aromatic substitution, while often challenging, can be facilitated by the appropriate choice of reaction conditions and catalysts. Moreover, the compound can be used in the synthesis of complex benzenoids through aryne intermediates, a powerful strategy for accessing densely functionalized aromatic rings. nih.gov

Potential Reaction Reagents Product Type Relevance
Suzuki CouplingArylboronic acid, Pd catalyst, baseBiaryl compoundConstruction of complex scaffolds
Heck CouplingAlkene, Pd catalyst, baseSubstituted alkeneC-C bond formation
Stille CouplingOrganostannane, Pd catalystCoupled aromatic systemBuilding molecular complexity
Grignard FormationMg metalPhenylmagnesium bromideIntermediate for C-C bond formation
Nucleophilic SubstitutionAmines, Alcohols, ThiolsSubstituted benzene derivativesIntroduction of diverse functional groups

Role in the Construction of Polymeric Materials

The unique combination of a reactive bromine atom and a stable aromatic core also positions this compound as a promising candidate for the development of novel polymeric materials.

Monomer in Polymerization Reactions for Novel Materials

Brominated aromatic compounds can serve as monomers in various polymerization reactions. For instance, they can undergo coupling reactions to form poly(phenylene)s and other conjugated polymers. These materials are of significant interest for their potential applications in electronics and photonics. The presence of the isopropyl and methoxymethyl substituents on the benzene ring of this compound would influence the solubility and processing characteristics of the resulting polymers, which are critical factors for their practical application.

The bromine atom can also be converted into other polymerizable functional groups, such as a vinyl or an ethynyl (B1212043) group, through standard organic transformations. This would further expand the range of polymers that could be synthesized from this versatile starting material. A study on the bromination of hydroxyl-containing polymers highlights the importance of brominated intermediates in creating well-defined polymeric structures. rsc.org

Incorporation into Organic Electronic Materials (excluding specific performance data)

Organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), often consist of π-conjugated systems. sigmaaldrich.com The synthesis of these materials frequently relies on the use of halogenated aromatic precursors in cross-coupling reactions to build the polymer backbone. This compound could be a valuable monomer for the synthesis of such materials.

The substituents on the aromatic ring can be used to fine-tune the electronic properties of the resulting polymer. The electron-donating nature of the methoxymethyl ether and the alkyl group can influence the HOMO and LUMO energy levels of the polymer, which in turn affects its performance in electronic devices. Minor structural changes in the monomer unit can have a significant impact on the properties of the final material, making the design and synthesis of new monomers like this compound a key area of research in organic electronics. rsc.org

Polymer Type Polymerization Method Potential Application Area
Poly(phenylene)sSuzuki or Yamamoto couplingOrganic electronics, high-performance plastics
Functional PolymersPost-polymerization modificationDrug delivery, sensors
Conjugated PolymersCross-coupling reactionsOLEDs, OPVs

Synthesis of Derivatives with Modified Functional Groups

No publicly available research data exists for the synthesis of derivatives from this compound.

Systematic Derivatization for Structure-Reactivity Relationship Studies

There are no documented studies on the systematic derivatization of this compound for the purpose of investigating structure-reactivity relationships.

Preparation of Ligands for Catalysis (excluding catalytic performance)

Information regarding the preparation of catalytic ligands using this compound as a precursor is not available in the scientific literature.

Development of New Synthetic Methodologies Using the Compound as a Substrate

No new synthetic methodologies have been reported that specifically utilize this compound as a key substrate.

Analytical Methodologies for Purity Assessment and Quantification

Chromatographic Techniques for Purity and Isomeric Analysis

Chromatographic methods are fundamental for assessing the purity of organic compounds by separating them from a mixture. The choice of technique would depend on the volatility and polarity of the compound and its potential impurities.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)

Given its likely volatility, Gas Chromatography (GC) would be a suitable technique for the purity analysis of "4-Bromo-1-(methoxymethyl)-2-(propan-2-yl)benzene." A GC system separates compounds based on their boiling points and interactions with the stationary phase of the GC column. For isomeric analysis, a high-resolution capillary column would be employed.

When coupled with a Mass Spectrometer (MS), GC-MS provides not only retention time data for purity assessment but also mass spectra. The mass spectrum of "this compound" would be expected to show a characteristic isotopic pattern for bromine (approximately equal intensity for M and M+2 ions), which would aid in its identification. The fragmentation pattern would provide structural information, helping to distinguish it from isomers.

Hypothetical GC-MS Parameters:

Parameter Value
Column Phenyl-methyl polysiloxane capillary column (e.g., HP-5MS)
Injector Temperature 250 °C
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min
Carrier Gas Helium

| MS Detector | Electron Ionization (EI) at 70 eV |

High-Performance Liquid Chromatography (HPLC) and HPLC-Mass Spectrometry (HPLC-MS)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of a wide range of organic compounds. For "this compound," a reversed-phase HPLC method would likely be effective. In this mode, a nonpolar stationary phase is used with a polar mobile phase.

The purity of the compound would be determined by the area of its peak relative to the total area of all peaks in the chromatogram. Coupling HPLC with mass spectrometry (HPLC-MS) would provide molecular weight information and fragmentation data, further confirming the identity of the main peak and any impurities.

Hypothetical HPLC Parameters:

Parameter Value
Column C18 reversed-phase column
Mobile Phase Acetonitrile (B52724)/Water gradient
Flow Rate 1.0 mL/min

| Detector | UV at 254 nm and/or Mass Spectrometer |

Chiral Chromatography for Enantiomeric Purity (if applicable)

"this compound" is an achiral molecule as it does not possess a stereocenter. Therefore, chiral chromatography for the assessment of enantiomeric purity is not applicable to this compound.

Quantitative Analysis Methods

For the accurate determination of the concentration of "this compound" in a sample, quantitative analytical techniques are required.

Quantitative NMR (qNMR) Spectroscopy

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a primary analytical method for determining the concentration of a substance. The intensity of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a specific proton signal of the analyte with that of a known amount of an internal standard, the concentration of the analyte can be accurately determined.

For "this compound," distinct signals in the ¹H NMR spectrum, such as those for the methoxymethyl group or the isopropyl group, could be used for quantification against a certified internal standard.

Elemental Analysis for Stoichiometric Composition

Elemental analysis is a destructive technique used to determine the mass fractions of carbon, hydrogen, and other elements in a compound. For "this compound" (molecular formula: C₁₁H₁₅BrO₂), the theoretical elemental composition can be calculated.

Theoretical Elemental Composition:

Element Percentage (%)
Carbon (C) 50.98
Hydrogen (H) 5.83
Bromine (Br) 30.83

| Oxygen (O) | 12.35 |

Experimental results from elemental analysis of a pure sample should closely match these theoretical values, thereby confirming the stoichiometric composition of the compound.

Titrimetric Methods for Specific Functional Groups

Titrimetric analysis, a cornerstone of classical quantitative chemistry, offers robust and cost-effective methods for determining the concentration of specific functional groups within a molecule. For the purity assessment and quantification of this compound, titrimetric approaches can be selectively applied to its characteristic functional groups: the aryl bromide and the methoxymethyl ether. Direct titration of the stable isopropyl group or the aromatic ring itself is generally not feasible under standard titrimetric conditions.

Quantification of the Aryl Bromide via Argentometric Titration

The bromine atom covalently bonded to the benzene (B151609) ring can be quantified after conversion to a bromide ion (Br⁻). This process typically involves an initial decomposition step to cleave the carbon-bromine bond, followed by a precipitation titration with a standardized silver nitrate (B79036) (AgNO₃) solution.

Principle: The analysis hinges on the reaction of the liberated bromide ions with silver ions to form an insoluble precipitate, silver bromide (AgBr).

Ag⁺(aq) + Br⁻(aq) → AgBr(s)

The endpoint of the titration, where all bromide ions have been precipitated, can be detected using various methods, most commonly the Mohr, Volhard, or Fajans methods, each employing a different type of indicator.

Procedure Outline:

Decomposition: A precisely weighed sample of the compound is subjected to decomposition to convert the organic bromine into inorganic bromide. A common method is oxygen flask combustion, where the sample is combusted in a pure oxygen atmosphere within a sealed flask containing an absorbing solution (e.g., sodium hydroxide (B78521) with hydrogen peroxide) to capture the resulting hydrogen bromide as bromide ions.

Titration: The resulting solution, containing the bromide ions, is neutralized and then titrated with a standardized solution of silver nitrate.

Endpoint Detection:

Mohr's Method: Uses potassium chromate (B82759) (K₂CrO₄) as an indicator. After all the bromide has precipitated as AgBr, the first excess of Ag⁺ ions reacts with the chromate to form a reddish-brown precipitate of silver chromate (Ag₂CrO₄), signaling the endpoint. This method requires a neutral or slightly alkaline pH.

Volhard's Method: This is a back-titration method. A known excess of AgNO₃ is added to the bromide solution to precipitate all Br⁻ as AgBr. The unreacted Ag⁺ is then titrated with a standardized potassium thiocyanate (B1210189) (KSCN) solution, using a ferric iron (Fe³⁺) salt as an indicator. The formation of the red [Fe(SCN)]²⁺ complex indicates the endpoint. This method is advantageous as it can be performed in an acidic solution.

Illustrative Data for Titration:

Table 1: Example Data for Argentometric Titration (Volhard Method)

ParameterValue
Mass of Sample150.0 mg
Molarity of AgNO₃ Solution0.1000 M
Volume of AgNO₃ Added20.00 mL
Molarity of KSCN Solution0.1000 M
Volume of KSCN Used (Back-titration)7.55 mL

Quantification of the Methoxymethyl Group via the Zeisel Method

The methoxymethyl group (-OCH₃) is an alkoxy group that can be quantified using the classic Zeisel method. This procedure involves the cleavage of the ether linkage by a strong acid, typically hydriodic acid (HI).

Principle: The compound is heated with concentrated hydriodic acid, which cleaves the ether bond. The methyl group reacts with the iodide to form volatile iodomethane (B122720) (CH₃I).

R-OCH₃ + HI → R-OH + CH₃I

The volatile iodomethane is then passed through a solution where it can be quantitatively trapped and analyzed. In a common titrimetric finish, the iodomethane is passed into a solution of silver nitrate in acetic acid, where it precipitates as silver iodide (AgI).

CH₃I + Ag⁺ + H₂O → AgI(s) + CH₃OH + H⁺

The amount of methoxy (B1213986) group is determined by quantifying the amount of silver iodide formed, often through a Volhard-type back-titration of the excess silver nitrate.

Procedure Outline:

Digestion: A weighed sample is placed in a reaction flask with hydriodic acid and heated.

Distillation and Trapping: A stream of inert gas (e.g., CO₂ or N₂) carries the volatile iodomethane produced from the reaction flask through a scrubbing solution (to remove interfering substances like H₂S or HI) and into a trapping vessel containing a known excess of standardized silver nitrate solution.

Titration: The contents of the trapping vessel are filtered to remove the AgI precipitate, and the unreacted silver nitrate in the filtrate is titrated with a standardized solution of potassium thiocyanate using a ferric ammonium (B1175870) sulfate (B86663) indicator.

Illustrative Data for Titration:

Table 2: Example Data for Zeisel Method Titration

ParameterValue
Mass of Sample200.0 mg
Molarity of AgNO₃ in Trap0.0500 M
Volume of AgNO₃ in Trap25.00 mL
Molarity of KSCN Solution0.0500 M
Volume of KSCN Used (Back-titration)8.20 mL

These titrimetric methods, while requiring careful execution and sample preparation, provide accurate and precise quantification of the key functional groups in this compound, serving as a reliable tool for purity assessment.

Future Directions and Emerging Research Avenues

Exploration of Green Chemistry Approaches for Synthesis

The synthesis of functionalized aromatic compounds is traditionally reliant on methods that can be resource-intensive and generate hazardous waste. Green chemistry offers a paradigm shift, emphasizing the design of processes that are environmentally benign. royalsocietypublishing.org For the synthesis of 4-Bromo-1-(methoxymethyl)-2-(propan-2-yl)benzene and its derivatives, several green chemistry principles can be applied.

A key focus is the use of safer and more sustainable solvents. Traditional chlorinated solvents, often used in aromatic chemistry, are volatile and toxic. royalsocietypublishing.org Greener alternatives include water, supercritical CO₂, and bio-based solvents like ethanol. pnas.orgwikipedia.org Water is particularly attractive due to its non-toxicity and abundance, and has been shown to accelerate certain organic reactions. pnas.org For bromination reactions specifically, the use of aqueous systems with reagents like sodium bromide and hydrogen peroxide, catalyzed by substances such as bis[1-methyl-3-(3-sulfopropyl)imidazolium] hexafluorotitanate, presents a greener pathway. chemicalbook.com Another approach involves using a bromide:bromate reagent prepared from alkaline intermediates of bromine recovery processes, which generates the reactive brominating species in situ and demonstrates high atom efficiency. rsc.org

Catalysis is another pillar of green chemistry. The development of catalyst-assisted reactions can lead to higher efficiency and selectivity, reducing energy consumption and waste. royalsocietypublishing.org For the bromination of aromatic ethers, heterogeneous catalysts can be employed to facilitate easier separation and recycling, further enhancing the sustainability of the synthesis.

Green Chemistry ApproachDescriptionPotential Benefits for Synthesis
Alternative Solvents Replacing traditional hazardous solvents (e.g., chlorinated hydrocarbons) with greener alternatives.Reduced environmental impact, improved safety, potential for biodegradability. royalsocietypublishing.orgpnas.org
Catalytic Methods Employing catalysts to improve reaction efficiency, selectivity, and reduce energy requirements.Lower activation energies, higher yields of desired product, minimized side reactions and waste. royalsocietypublishing.org
In Situ Reagent Generation Generating reactive species like brominating agents directly in the reaction mixture.Avoids handling and storage of hazardous reagents, improves atom economy. rsc.org
Bio-based Feedstocks Utilizing renewable starting materials for the synthesis of the compound or its precursors.Reduced reliance on fossil fuels, lower carbon footprint.

Integration with Flow Chemistry Technologies

Flow chemistry, or continuous-flow synthesis, has emerged as a powerful technology for chemical manufacturing, offering significant advantages over traditional batch processing. nih.gov This approach involves the continuous pumping of reagents through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and mixing. nih.govnih.gov

For the synthesis and functionalization of this compound, flow chemistry offers several benefits. Halogenation reactions, including bromination, can be highly exothermic and challenging to control on a large scale in batch reactors. nih.gov The superior heat transfer capabilities of microreactors used in flow chemistry allow for excellent temperature control, mitigating the risk of thermal runaways and improving the safety of the process. nih.gov

Furthermore, flow chemistry enables the safe handling of hazardous reagents and intermediates. nih.gov Unstable intermediates can be generated and consumed in situ, minimizing their accumulation and potential for accidents. nih.gov The enhanced mass transfer in flow reactors is particularly beneficial for multiphase reactions, such as gas-liquid reactions, which could be relevant for certain functionalization pathways. nih.gov The integration of photocatalysis with flow reactors is a particularly promising area, allowing for efficient and scalable photochemical transformations under mild conditions. beilstein-journals.orgnih.govpharmaron.com This synergy can open up new avenues for the synthesis and modification of complex aromatic compounds. beilstein-journals.org

Feature of Flow ChemistryAdvantage for this compound Chemistry
Enhanced Heat Transfer Improved safety and control of exothermic reactions like bromination. nih.gov
Precise Control of Parameters Higher selectivity and yield, reduced formation of byproducts. nih.gov
Safe Handling of Hazardous Reagents In situ generation and consumption of unstable or toxic intermediates. nih.gov
Improved Mass Transfer Efficient for multiphase reactions, enabling a broader range of transformations. nih.gov
Scalability Easier and more reliable scale-up from laboratory to industrial production. elveflow.com

Application in Supramolecular Chemistry and Host-Guest Interactions

The bromine atom in this compound is not merely a synthetic handle; it is a key functional group for directing noncovalent interactions, particularly halogen bonding. nih.gov A halogen bond is a highly directional, attractive interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic region on another molecule. nih.govacs.org This interaction is increasingly being utilized in crystal engineering and the design of functional supramolecular materials. nih.gov

The presence of a bromine atom makes this compound a potential building block for the construction of self-assembling supramolecular structures. By carefully designing complementary molecules that can act as halogen bond acceptors (e.g., molecules with Lewis basic sites like carbonyls or nitrogen heterocycles), it is possible to create ordered one-, two-, or three-dimensional networks. nih.gov The directionality and tunable strength of halogen bonds make them valuable tools for controlling the architecture and properties of these assemblies. acs.org

Supramolecular ConceptPotential Role of this compound
Halogen Bonding The bromine atom can act as a halogen bond donor to direct the self-assembly of molecules into ordered structures. nih.govacs.org
Crystal Engineering Can be used as a building block to design crystals with specific packing arrangements and properties. researchgate.net
Host-Guest Chemistry As part of a larger host molecule, it can contribute to the recognition and binding of guest molecules through various noncovalent interactions. bham.ac.uk
Functional Materials Incorporation into supramolecular polymers or liquid crystals could lead to materials with interesting optical or electronic properties. nih.gov

Advanced Functionalization Strategies for Novel Derivatives

The bromine atom on the aromatic ring of this compound serves as a versatile anchor point for a wide range of chemical transformations, enabling the synthesis of a diverse library of novel derivatives. Palladium-catalyzed cross-coupling reactions are particularly powerful tools for this purpose, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. fiveable.melibretexts.orglibretexts.org

Reactions such as the Suzuki-Miyaura coupling (with boronic acids), Stille coupling (with organotin compounds), Heck coupling (with alkenes), and Sonogashira coupling (with terminal alkynes) can be employed to introduce a variety of substituents at the position of the bromine atom. libretexts.orglibretexts.orgmdpi.com These reactions are known for their high functional group tolerance, allowing for the synthesis of complex molecules with diverse functionalities. fiveable.me

Beyond palladium catalysis, the bromine atom can also be a precursor for other transformations. For instance, it can be converted into an organolithium or Grignard reagent, which can then be reacted with a wide range of electrophiles to introduce different functional groups. Furthermore, nucleophilic aromatic substitution reactions, although less common for aryl bromides compared to activated aryl chlorides or fluorides, could potentially be explored under specific conditions. These advanced functionalization strategies open the door to creating a vast array of new molecules with potentially interesting biological or material properties.

Functionalization StrategyDescriptionPotential New Derivatives
Suzuki-Miyaura Coupling Palladium-catalyzed reaction with an organoboron compound. libretexts.orgBiaryl compounds, styrenes.
Heck Coupling Palladium-catalyzed reaction with an alkene. mdpi.comSubstituted alkenes.
Sonogashira Coupling Palladium-catalyzed reaction with a terminal alkyne. libretexts.orgAryl alkynes.
Buchwald-Hartwig Amination Palladium-catalyzed reaction with an amine. libretexts.orgAryl amines.
Organometallic Intermediates Conversion to an organolithium or Grignard reagent followed by reaction with an electrophile.Ketones, alcohols, carboxylic acids, etc.

Q & A

Q. What are the common synthetic routes for 4-Bromo-1-(methoxymethyl)-2-(propan-2-yl)benzene?

The synthesis typically involves bromination and etherification steps. A validated approach includes:

  • Protection of hydroxyl groups : Acetylation of a phenolic precursor (e.g., 4-methoxyphenol) to prevent unwanted side reactions .
  • Bromination : Use of N-bromosuccinimide (NBS) in acetonitrile for regioselective bromination at the ortho position .
  • Etherification : Reaction with methoxymethyl chloride or similar reagents under basic conditions (e.g., NaH or K₂CO₃) in aprotic solvents like DMF . Final purification is achieved via column chromatography or recrystallization. Key intermediates should be verified using NMR and mass spectrometry .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substitution patterns. For example, the methoxymethyl group shows characteristic singlet peaks at δ 3.3–3.5 ppm (CH₃O) and δ 4.5–4.7 ppm (OCH₂O) .
  • X-ray Crystallography : Single-crystal analysis with SHELXL refines structural parameters (bond lengths, angles). For related brominated aromatics, Br–C bond lengths typically range from 1.89–1.92 Å .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 257.03 for C₁₁H₁₄BrO₂) .

Q. What solvent systems are optimal for reactivity studies of this compound?

  • Polar aprotic solvents (DMSO, DMF) enhance nucleophilic substitution reactions due to their high dielectric constants .
  • Low-polarity solvents (toluene, CH₂Cl₂) are preferred for Friedel-Crafts alkylation or Suzuki coupling to minimize side reactions . Solvent choice should align with reaction kinetics, as demonstrated in comparative studies of similar brominated aromatics .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during structural determination?

  • Twinned Data Analysis : Use SHELXL’s TWIN command to model pseudo-merohedral twinning, common in brominated compounds due to symmetry ambiguities .
  • Disorder Modeling : For flexible methoxymethyl groups, split-atom refinement or restrained thermal parameters (ISOR, SIMU) improve electron density maps .
  • Validation Tools : Check R-factor discrepancies (<5%) and ADP (atomic displacement parameter) consistency using Coot and PLATON .

Q. What catalytic systems are effective for selective functionalization of the bromine substituent?

  • Palladium Catalysts : Pd(PPh₃)₄ enables Suzuki-Miyaura coupling with aryl boronic acids, retaining the methoxymethyl group intact (yields >80% under inert conditions) .
  • Copper-Mediated Ullmann Coupling : For amine coupling, CuI/1,10-phenanthroline in DMF at 110°C achieves selective C–N bond formation .
  • Photoredox Catalysis : Ru(bpy)₃²⁺ facilitates radical-based debromination for late-stage diversification .

Q. How does steric hindrance from the methoxymethyl and isopropyl groups influence reactivity?

  • Steric Maps : Computational modeling (DFT at B3LYP/6-31G* level) shows the isopropyl group creates a 120° dihedral angle, hindering electrophilic attack at the para position .
  • Kinetic Studies : Competitive experiments with analogous compounds (e.g., 4-Bromo-1-methoxy-2-methylbenzene) reveal a 40% reduction in SN2 reactivity due to steric bulk .
  • Crystallographic Evidence : Packing diagrams from related structures demonstrate reduced intermolecular interactions, favoring intramolecular stabilization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.